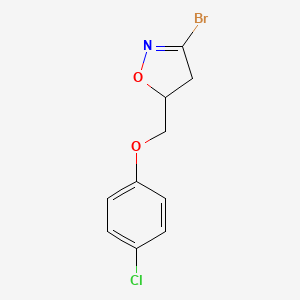![molecular formula C17H16N2O2S B11783069 3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783069.png)
3-([1,1'-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It features a biphenyl group attached to a pyrazole ring, with an ethylsulfonyl group at the 4-position of the pyrazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 4-bromo-1,1’-biphenyl with ethylsulfonyl hydrazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydrazine attacks the bromine-substituted biphenyl, forming the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine, while nucleophilic substitution may involve reagents like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The biphenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
3-(Methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-1H-pyrazole: Lacks the biphenyl group, making it less hydrophobic.
3-(Phenyl)-4-(ethylsulfonyl)-1H-pyrazole: Similar but with a single phenyl group instead of a biphenyl group.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-4-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the biphenyl and ethylsulfonyl groups, which confer distinct chemical and biological properties. The biphenyl group enhances hydrophobic interactions, while the ethylsulfonyl group can participate in various chemical reactions, making this compound versatile for different applications.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
4-ethylsulfonyl-5-(4-phenylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C17H16N2O2S/c1-2-22(20,21)16-12-18-19-17(16)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,18,19) |
InChIキー |
ZAIUGVBCXQEGPZ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-Dimethyl-N-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-amine](/img/structure/B11783023.png)









